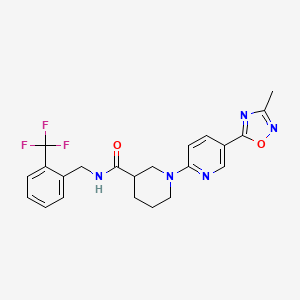

1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-N-(2-(trifluoromethyl)benzyl)piperidine-3-carboxamide

Description

This compound features a piperidine-3-carboxamide core substituted with a pyridin-2-yl group bearing a 3-methyl-1,2,4-oxadiazole moiety at the 5-position. The N-(2-(trifluoromethyl)benzyl) group introduces a trifluoromethyl-substituted aromatic ring, which is known to enhance metabolic stability and lipophilicity in drug design . The 1,2,4-oxadiazole ring is a bioisostere for ester or amide groups, contributing to improved hydrolytic stability and binding affinity in medicinal chemistry applications .

Properties

IUPAC Name |

1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[[2-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F3N5O2/c1-14-28-21(32-29-14)16-8-9-19(26-12-16)30-10-4-6-17(13-30)20(31)27-11-15-5-2-3-7-18(15)22(23,24)25/h2-3,5,7-9,12,17H,4,6,10-11,13H2,1H3,(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MATOHBYXCRKOQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CN=C(C=C2)N3CCCC(C3)C(=O)NCC4=CC=CC=C4C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-N-(2-(trifluoromethyl)benzyl)piperidine-3-carboxamide is a novel synthetic derivative that incorporates the oxadiazole moiety, which has been recognized for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C19H20F3N5O

- Molecular Weight : 393.39 g/mol

The presence of the 1,2,4-oxadiazole ring is significant as it often contributes to enhanced biological activity against various cancer cell lines.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For instance, derivatives similar to our compound have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis via p53 activation |

| Compound B | U-937 (Leukemia) | 1.98 | Inhibition of HDAC activity |

| Compound C | PANC-1 (Pancreatic Cancer) | 0.75 | Selective inhibition of carbonic anhydrases |

These findings suggest that compounds with similar structures may also exhibit significant cytotoxic effects against cancer cells.

The mechanisms through which this compound exerts its biological effects include:

- Apoptosis Induction : Flow cytometry assays have demonstrated that compounds with oxadiazole moieties induce apoptosis in cancer cells in a dose-dependent manner by activating apoptotic pathways involving p53 and caspase cascades .

- Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression and survival . The inhibition of these enzymes can lead to increased acetylation of histones and subsequent activation of tumor suppressor genes.

- Targeting Carbonic Anhydrases : Certain oxadiazole derivatives selectively inhibit carbonic anhydrases associated with tumorigenesis, providing another pathway for their anticancer effects .

Case Studies

A study published in MDPI highlighted several oxadiazole derivatives that exhibited superior cytotoxicity compared to established chemotherapeutics like doxorubicin. The derivatives were evaluated across multiple cancer cell lines including MCF-7 and U-937, showing IC50 values significantly lower than traditional treatments .

Another research effort focused on the structural modifications of oxadiazole compounds to enhance their selectivity and potency against specific cancer types. This study revealed that slight modifications in the molecular structure could dramatically affect biological activity, emphasizing the importance of structure-activity relationships (SAR) in drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three analogs from recent literature, focusing on structural variations and their hypothetical pharmacological implications.

Table 1: Structural and Functional Comparison

Key Observations

Heterocycle Variations: The target compound’s 1,2,4-oxadiazole is shared with and , but differs from the 1,3,4-thiadiazole in . The cyclopropyl-substituted oxadiazole in may confer conformational rigidity, whereas the methyl group in the target compound and balances steric effects and metabolic stability .

Substituent Effects :

- The 2-(trifluoromethyl)benzyl group in the target compound likely enhances lipophilicity and resistance to oxidative metabolism compared to the 4-fluorophenyl group in or the thiophen-2-ylmethyl in .

- Dual heterocycles in (oxazole + oxadiazole) suggest a synergistic effect for multi-target engagement, contrasting with the single heterocycle in the target compound .

Research Implications and Limitations

For instance:

Q & A

Basic: What synthetic strategies are typically employed to construct the piperidine-3-carboxamide core in this compound, and how do reaction conditions impact yield?

The synthesis of the piperidine-3-carboxamide scaffold often involves multi-step protocols. For example, a related compound’s synthesis (EP 3,424,919 B1) involved:

- Step A : Condensation of precursors under low-temperature conditions (-45°C) to form intermediate heterocycles.

- Step B : Acidic hydrolysis (e.g., trifluoroacetic acid) to generate aldehyde intermediates.

- Step C : Coupling reactions using bromoethyl carbonate and anhydrous dimethylformamide (DMF) at 25°C for 14 hours.

- Step D : Amide bond formation with amines, catalyzed by triethylaluminum in toluene at elevated temperatures (80°C).

Key factors affecting yield include solvent choice (e.g., DMF for polar intermediates), temperature control to avoid side reactions, and stoichiometric ratios of coupling agents . Similar methodologies can be adapted for the target compound, with attention to the oxadiazole ring stability under acidic/basic conditions .

Basic: Which analytical techniques are critical for confirming the structural integrity of the trifluoromethylbenzyl and oxadiazole moieties?

- Nuclear Magnetic Resonance (NMR) : NMR is essential for verifying the trifluoromethyl group’s presence and environment. NMR can resolve coupling patterns between the pyridine and oxadiazole rings.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for the labile oxadiazole group.

- X-ray Crystallography (if crystalline): Provides unambiguous confirmation of stereochemistry and spatial arrangement, as demonstrated in structurally related carboxamides (e.g., 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide) .

- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O) and C-N stretches in the carboxamide and oxadiazole groups .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the contributions of the oxadiazole and trifluoromethylbenzyl groups to biological activity?

- Oxadiazole Modifications : Synthesize analogs with substituted oxadiazoles (e.g., 1,2,3-triazole or isoxazole replacements) to assess ring electronegativity and hydrogen-bonding capacity. Compare potency in enzymatic assays (e.g., kinase inhibition).

- Trifluoromethyl Positional Isomerism : Prepare derivatives with trifluoromethyl groups at alternative positions on the benzyl ring (e.g., para vs. meta) to probe steric and electronic effects.

- Pharmacophore Mapping : Use computational tools (e.g., molecular docking) to predict interactions between the trifluoromethyl group and hydrophobic binding pockets, as seen in anticancer agents like N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide .

- In Vivo/In Vitro Correlation : Test analogs in parallel assays (e.g., cell viability and target protein binding) to isolate moiety-specific effects .

Advanced: How should researchers address contradictory biological activity data observed across different assay platforms?

- Assay Validation : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293), buffer pH, and incubation times. For example, discrepancies in cytotoxicity may arise from differential expression of metabolic enzymes.

- Control Compounds : Include reference standards with known mechanisms (e.g., kinase inhibitors) to normalize inter-assay variability.

- Dose-Response Curves : Perform multi-point IC determinations to account for potency shifts due to solubility or protein binding.

- Orthogonal Assays : Confirm activity using complementary methods (e.g., SPR for binding affinity vs. cellular thermal shift assays) .

Basic: What safety precautions are recommended during the handling and synthesis of this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal exposure.

- Ventilation : Conduct reactions in a fume hood, especially when using volatile reagents (e.g., trifluoroacetic acid) or generating toxic byproducts.

- Waste Disposal : Segregate halogenated waste (from trifluoromethyl groups) and neutralize acidic/basic residues before disposal.

- Emergency Protocols : Maintain access to eyewash stations and showers. In case of inhalation, move to fresh air and consult a physician immediately .

Advanced: How can computational methods enhance the prediction of this compound’s pharmacokinetic and binding properties?

- Molecular Dynamics Simulations : Model the compound’s flexibility to predict binding poses in dynamic protein environments (e.g., GPCRs or kinases).

- ADME Prediction : Use tools like SwissADME to estimate solubility, permeability, and metabolic stability, focusing on the oxadiazole’s susceptibility to hydrolysis.

- Free Energy Perturbation (FEP) : Quantify the energetic contribution of the trifluoromethyl group to target binding, as validated for related carboxamides .

- Machine Learning : Train models on public datasets (e.g., ChEMBL) to prioritize analogs with optimal LogP and polar surface area values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.